

Technical Guide: NMR Spectral Data of 2,3-Difluoro-4-iodobenzoic Acid

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Compound of Interest

Compound Name: 2,3-Difluoro-4-iodobenzoic acid

Cat. No.: B1311362

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) spectral data for **2,3-Difluoro-4-iodobenzoic acid**. Due to the absence of publicly available experimental spectra, this guide presents high-quality predicted data to aid in the characterization and analysis of this compound. It also includes a comprehensive, generalized experimental protocol for the acquisition of NMR data for similar small organic molecules.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **2,3-Difluoro-4-iodobenzoic acid**. This data was generated using advanced computational algorithms that provide reliable estimations of chemical shifts and coupling constants.

Table 1: Predicted ^1H NMR Spectral Data for **2,3-Difluoro-4-iodobenzoic Acid**

Atom Number	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constants (J, Hz)
H-5	7.85	dd	$J(\text{H-F}) = 8.5$, $J(\text{H-H}) = 7.0$
H-6	7.40	t	$J(\text{H-F}) = J(\text{H-H}) = 7.0$
COOH	11.0 - 13.0	br s	-

Disclaimer: The chemical shift of the carboxylic acid proton (COOH) is highly dependent on the solvent and concentration and is therefore given as a broad range.

Table 2: Predicted ^{13}C NMR Spectral Data for **2,3-Difluoro-4-iodobenzoic Acid**

Atom Number	Predicted Chemical Shift (δ , ppm)
C-1	130.5
C-2	155.0 (d, $J(\text{C-F}) \approx 250$ Hz)
C-3	152.0 (d, $J(\text{C-F}) \approx 250$ Hz)
C-4	95.0
C-5	135.0
C-6	125.0
COOH	168.0

Note: The coupling constants for the carbon-fluorine (C-F) splittings are estimates and can vary.

Experimental Protocol for NMR Spectroscopy of Small Organic Molecules

This section outlines a standard procedure for acquiring high-quality ^1H and ^{13}C NMR spectra for small organic molecules like **2,3-Difluoro-4-iodobenzoic acid**.

2.1. Sample Preparation

- **Sample Weighing:** Accurately weigh 5-25 mg of the sample for ^1H NMR and 50-100 mg for ^{13}C NMR. The required amount can vary depending on the molecular weight of the compound and the sensitivity of the NMR spectrometer.^[1]
- **Solvent Selection:** Choose a suitable deuterated solvent in which the sample is readily soluble. Common choices include Chloroform- d (CDCl_3), Dimethyl sulfoxide- d_6 ($\text{DMSO-}d_6$), and Acetone- d_6 . For carboxylic acids, $\text{DMSO-}d_6$ is often a good choice due to its ability to dissolve polar compounds and minimize hydrogen exchange of the acidic proton.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.^[1] Gentle vortexing or sonication can be used to aid dissolution.
- **Internal Standard:** Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette to prevent them from entering the NMR tube.^[2]
- **Final Volume Adjustment:** Ensure the final volume of the solution in the NMR tube is between 0.6 and 0.7 mL.

2.2. NMR Data Acquisition

The following are general parameters for a standard NMR experiment. These may need to be optimized based on the specific instrument and sample.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- **^1H NMR Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment (e.g., 'zg' in Bruker terminology) is typically used.

- Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for most organic molecules.
- Acquisition Time: Typically set between 2 to 4 seconds to ensure good digital resolution.[\[3\]](#)
[\[4\]](#)
- Relaxation Delay: A delay of 1-5 seconds between scans allows for adequate relaxation of the protons.
- Number of Scans: For a moderately concentrated sample, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.[\[5\]](#)
- ¹³C NMR Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' in Bruker terminology) is common.
 - Spectral Width: A wider spectral width, typically from 0 to 220 ppm, is required for ¹³C NMR.
 - Acquisition Time: An acquisition time of 1-2 seconds is standard.
 - Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
 - Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often necessary to achieve an adequate signal-to-noise ratio.

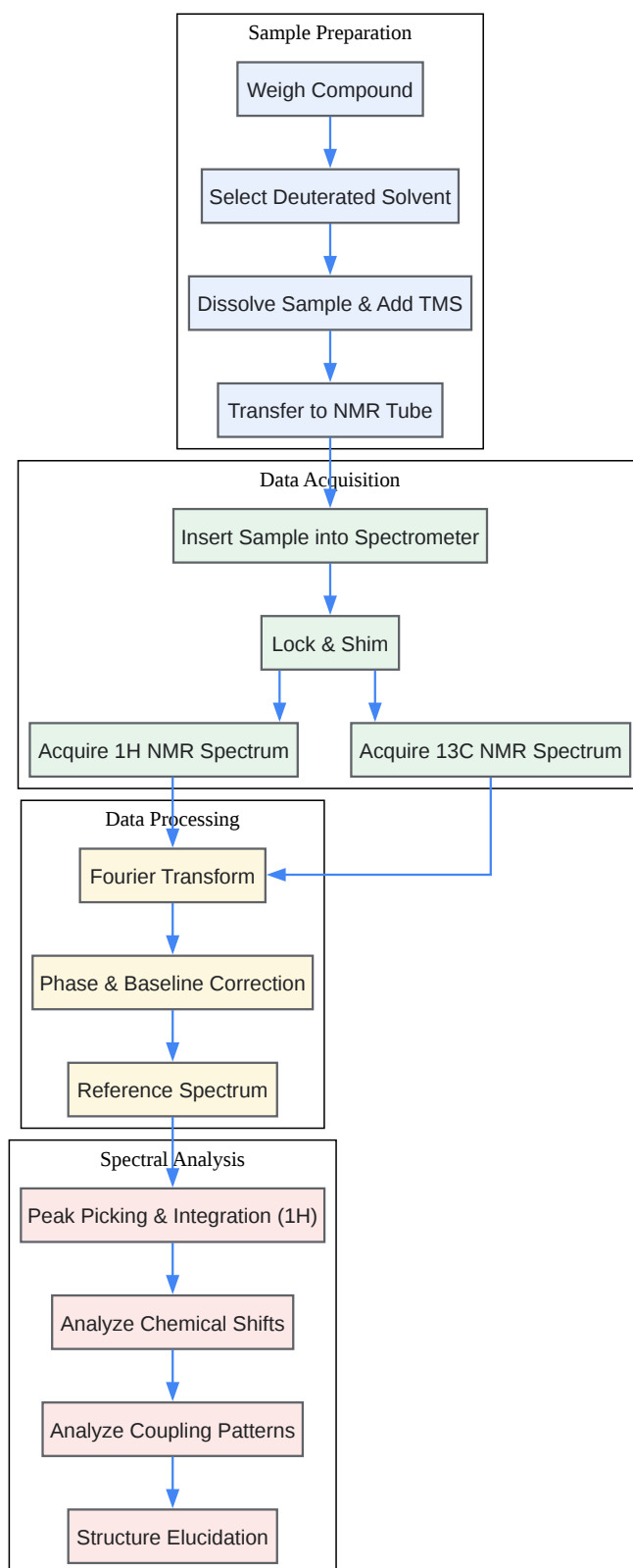
2.3. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

- Referencing: Calibrate the chemical shift scale by setting the internal standard (TMS) to 0 ppm.
- Integration: Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.
- Peak Picking: Identify and label the chemical shifts of the peaks in both ^1H and ^{13}C spectra.

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical steps involved in NMR spectroscopy, from sample preparation to the final elucidation of the molecular structure.



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Caption: A logical workflow for NMR spectroscopy.

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